molecular formula C14H13BrClN5O B11301380 N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11301380
M. Wt: 382.64 g/mol
InChI Key: GRNAFNSEQBYYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a unique combination of bromine, chlorine, furan, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromine and Chlorine: The furan ring is then functionalized with bromine and chlorine atoms. This can be done through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Attachment of the Tetrazole Group: The tetrazole group is introduced via a cycloaddition reaction involving azide and nitrile precursors under thermal or catalytic conditions.

    Final Assembly: The final step involves the coupling of the furan and tetrazole moieties through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is explored for use in industrial processes, including catalysis and as a building block for complex organic synthesis.

Mechanism of Action

The mechanism of action of N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE
  • **N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

The uniqueness of N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE lies in its combination of bromine, chlorine, furan, and tetrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H13BrClN5O

Molecular Weight

382.64 g/mol

IUPAC Name

N-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C14H13BrClN5O/c1-2-21-19-14(18-20-21)17-8-10-4-6-13(22-10)11-5-3-9(15)7-12(11)16/h3-7H,2,8H2,1H3,(H,17,19)

InChI Key

GRNAFNSEQBYYTM-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.